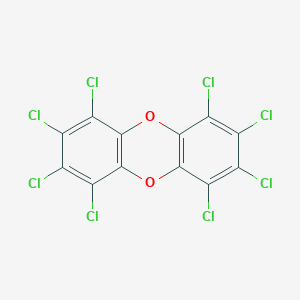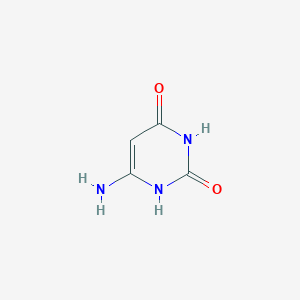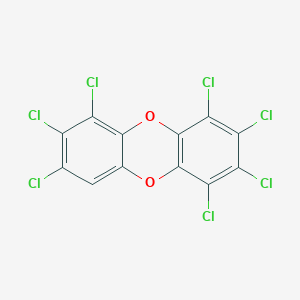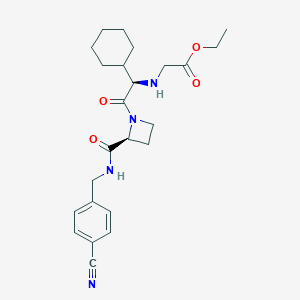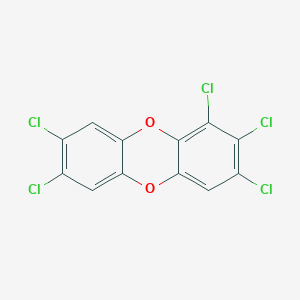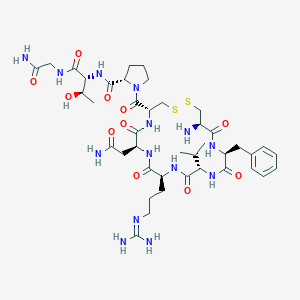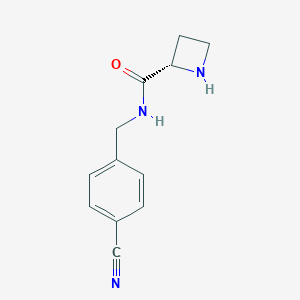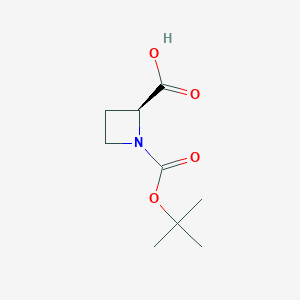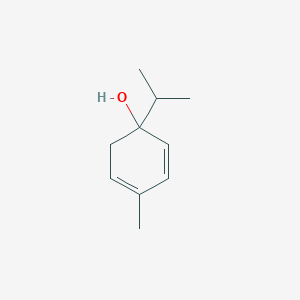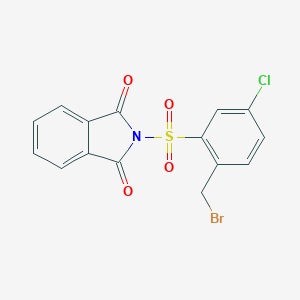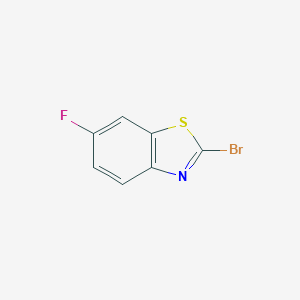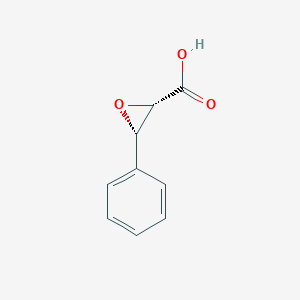![molecular formula C16H17N3OS B131781 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol CAS No. 145096-24-8](/img/structure/B131781.png)
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemische Und Physiologische Effekte
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to exhibit antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. Furthermore, it has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol in lab experiments is its ability to selectively target specific enzymes and signaling pathways. It also exhibits low toxicity, making it a safe compound to use in various experiments. However, one of the limitations of using 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol. One direction is to further investigate its potential as a fluorescent probe for the detection of various biomolecules. Another direction is to study its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Furthermore, future studies could focus on improving its solubility and bioavailability to enhance its efficacy in various experiments.
Synthesemethoden
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol can be synthesized using various methods, including the condensation reaction of 2-aminothiophenol and 3-pyridinemethanol. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
145096-24-8 |
|---|---|
Produktname |
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol |
Molekularformel |
C16H17N3OS |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
4,5,7-trimethyl-2-(pyridin-3-ylmethylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-10(2)14(20)11(3)15-13(9)19-16(21-15)18-8-12-5-4-6-17-7-12/h4-7,20H,8H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
CPOKLAZBYHVJKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O)C |
Synonyme |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(3-pyridinylmethyl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



